![molecular formula C14H14N2O6 B11604385 {4-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]-2-ethoxyphenoxy}acetic acid](/img/structure/B11604385.png)
{4-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]-2-ethoxyphenoxy}acetic acid
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Overview
Description
{4-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]-2-ethoxyphenoxy}acetic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an imidazolidinylidene group, which is known for its reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]-2-ethoxyphenoxy}acetic acid typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the imidazolidinylidene group and its subsequent attachment to the phenoxyacetic acid moiety. Common reagents used in these reactions include ethyl acetate, diketene, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques such as melt co-extrusion and cooling, followed by shaping and winding to obtain the final product . These methods ensure high yield and purity, making the compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
{4-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]-2-ethoxyphenoxy}acetic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of derivatives, depending on the substituents introduced .
Scientific Research Applications
{4-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]-2-ethoxyphenoxy}acetic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {4-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]-2-ethoxyphenoxy}acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A similar compound with a keto-enol tautomerism property, widely used in organic synthesis.
1-Benzyl 2-methyl (2S,4R)-4-((4-bromoisoindoline-2-carbonyl)oxy)pyrrolidine-1,2-dicarboxylate: Another compound used in complex synthesis, particularly in drug development.
Uniqueness
{4-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]-2-ethoxyphenoxy}acetic acid is unique due to its specific structure, which includes an imidazolidinylidene group. This structural feature imparts distinct reactivity and potential biological activity, setting it apart from other similar compounds .
Properties
Molecular Formula |
C14H14N2O6 |
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Molecular Weight |
306.27 g/mol |
IUPAC Name |
2-[4-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]-2-ethoxyphenoxy]acetic acid |
InChI |
InChI=1S/C14H14N2O6/c1-2-21-11-6-8(3-4-10(11)22-7-12(17)18)5-9-13(19)16-14(20)15-9/h3-6H,2,7H2,1H3,(H,17,18)(H2,15,16,19,20)/b9-5+ |
InChI Key |
LTPQYNPBPFPXKI-WEVVVXLNSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C/2\C(=O)NC(=O)N2)OCC(=O)O |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)NC(=O)N2)OCC(=O)O |
Origin of Product |
United States |
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